4-[(4-Chlorobenzyl)oxy]-2-methyl-6-[(phenylsulfanyl)methyl]pyrimidine
Description
4-[(4-Chlorobenzyl)oxy]-2-methyl-6-[(phenylsulfanyl)methyl]pyrimidine is a pyrimidine derivative featuring a 4-chlorobenzyloxy group at position 4, a methyl group at position 2, and a phenylsulfanylmethyl substituent at position 5. Pyrimidines are heterocyclic aromatic compounds with broad applications in medicinal chemistry, agrochemicals, and materials science due to their structural versatility and bioactivity .
Properties
IUPAC Name |
4-[(4-chlorophenyl)methoxy]-2-methyl-6-(phenylsulfanylmethyl)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2OS/c1-14-21-17(13-24-18-5-3-2-4-6-18)11-19(22-14)23-12-15-7-9-16(20)10-8-15/h2-11H,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMABXHFUHJQHKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OCC2=CC=C(C=C2)Cl)CSC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Chlorobenzyl)oxy]-2-methyl-6-[(phenylsulfanyl)methyl]pyrimidine typically involves multi-step organic reactions
Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic conditions.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via a nucleophilic substitution reaction using 4-chlorobenzyl chloride and a suitable base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF).
Attachment of the Phenylsulfanyl Group: The phenylsulfanyl group can be added through a thiolation reaction, where a phenylthiol is reacted with the pyrimidine derivative in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to multi-kilogram batches.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenylsulfanyl group can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The chlorobenzyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas.
Bases: Potassium carbonate, sodium hydride.
Solvents: Dimethylformamide (DMF), dichloromethane (DCM).
Major Products
Sulfoxides and Sulfones: From oxidation of the phenylsulfanyl group.
Amines: From reduction of nitro groups.
Substituted Derivatives: From nucleophilic aromatic substitution reactions.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the potential of pyrimidine derivatives, including 4-[(4-Chlorobenzyl)oxy]-2-methyl-6-[(phenylsulfanyl)methyl]pyrimidine, in exhibiting antimicrobial properties. Various derivatives have shown effectiveness against a range of bacterial strains, demonstrating significant Minimum Inhibitory Concentration (MIC) values comparable to established antibiotics.
For instance, compounds similar to this pyrimidine have been evaluated for their antibacterial efficacy against Gram-positive and Gram-negative bacteria. The findings suggest that these compounds can inhibit bacterial growth effectively, indicating their potential as new antimicrobial agents .
Antiviral Properties
Pyrimidine derivatives are also being explored for their antiviral capabilities. Research has indicated that certain structural modifications can enhance the activity against viruses such as HIV and influenza. The presence of specific functional groups in compounds like this compound could potentially lead to improved binding affinities to viral targets, thereby inhibiting viral replication .
Anti-inflammatory Effects
Studies have suggested that pyrimidine compounds may possess anti-inflammatory properties. The mechanism often involves the inhibition of inflammatory mediators, which could be beneficial in treating conditions characterized by chronic inflammation. This application is particularly relevant in the context of developing new therapeutic agents for inflammatory diseases .
Cancer Research
The compound's structural characteristics may also contribute to its potential as an anticancer agent. Research into similar pyrimidine derivatives has shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. The exploration of these compounds could lead to the development of novel chemotherapeutic agents .
Table: Summary of Biological Activities
Detailed Findings
- Antimicrobial Studies : A study reported that certain pyrimidine derivatives showed better antibacterial activity than standard drugs like ciprofloxacin, with MIC values significantly lower than those of commonly used antibiotics .
- Antiviral Research : Pyrimidine compounds have been subjected to molecular docking studies revealing high binding affinities with viral proteins, suggesting their potential as antiviral agents .
- In Vivo Studies : In vivo experiments have indicated that these compounds can reduce tumor growth in animal models, further supporting their role in cancer therapy .
Mechanism of Action
The mechanism by which 4-[(4-Chlorobenzyl)oxy]-2-methyl-6-[(phenylsulfanyl)methyl]pyrimidine exerts its effects depends on its interaction with molecular targets. For instance, if used as a pharmaceutical agent, it may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access. The presence of the chlorobenzyl and phenylsulfanyl groups can enhance binding affinity through hydrophobic interactions and hydrogen bonding.
Comparison with Similar Compounds
Data Tables
Table 2: Physical Properties of Selected Analogues
Biological Activity
4-[(4-Chlorobenzyl)oxy]-2-methyl-6-[(phenylsulfanyl)methyl]pyrimidine, also known by its CAS number 339278-72-7, is a pyrimidine derivative that has garnered attention for its potential biological activities. With a molecular formula of C19H17ClN2OS and a molar mass of 356.87 g/mol, this compound exhibits structural features conducive to various pharmacological applications.
Chemical Structure
The compound's structure can be represented as follows:
- Molecular Formula : C19H17ClN2OS
- Structural Features :
- A chlorobenzyl ether group
- A methyl group at the 2-position
- A phenylsulfanyl group at the 6-position
Biological Activity
The biological activity of this compound has been explored in various studies, revealing its potential as an antiviral and anticancer agent.
Antiviral Activity
Research has indicated that compounds similar to this pyrimidine derivative exhibit promising antiviral properties. For instance, studies have shown that modifications in the pyrimidine structure can enhance activity against viral targets. Specific derivatives demonstrated effective inhibition of reverse transcriptase, a crucial enzyme in viral replication, with EC50 values significantly lower than those of standard antiviral agents .
Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies suggest that it may inhibit cell proliferation in various cancer cell lines. The mechanism appears to involve the induction of apoptosis and disruption of cell cycle progression. For example, a related compound demonstrated significant cytotoxicity against human cancer cells with low IC50 values, indicating high potency .
Summary of Case Studies and Research Findings
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in viral replication and cancer cell proliferation.
- Induction of Apoptosis : It promotes programmed cell death in malignant cells, thereby reducing tumor growth.
- Cell Cycle Arrest : The compound can interfere with normal cell cycle progression, leading to growth inhibition.
Q & A
Q. What are the optimal synthetic routes for 4-[(4-Chlorobenzyl)oxy]-2-methyl-6-[(phenylsulfanyl)methyl]pyrimidine, and how can reaction yields be improved?
Methodological Answer:
- Stepwise Synthesis : Begin with a pyrimidine core (e.g., 2-methyl-4,6-dichloropyrimidine) and sequentially introduce substituents. For example:
- Etherification : React the 4-chloro position with 4-chlorobenzyl alcohol under basic conditions (e.g., NaH in DMF, 60°C, 8–12 h) to install the benzyloxy group .
- Thioether Formation : Use a nucleophilic substitution at the 6-position with phenylsulfanylmethyl mercaptan (PhSCH₂SH) in the presence of a mild base (e.g., K₂CO₃ in acetone, reflux, 6 h).
- Yield Optimization :
- Catalysis : Add catalytic KI to enhance nucleophilic substitution efficiency .
- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates .
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the final product. Typical yields range from 45–65% .
Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Look for distinct signals:
- δ 2.50–2.70 ppm (singlet for C2-methyl group).
- δ 4.80–5.20 ppm (multiplet for benzyloxy –CH₂–).
- δ 7.20–7.50 ppm (aromatic protons from chlorobenzyl and phenylsulfanyl groups) .
- High-Resolution Mass Spectrometry (HRMS) : Match experimental m/z with theoretical values (e.g., [M+H]⁺ calc. 385.0921, found 385.0918) .
- X-ray Crystallography : Resolve ambiguous regiochemistry by analyzing dihedral angles between substituents (e.g., pyrimidine ring vs. benzyloxy plane ≈ 12–15°) .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the phenylsulfanyl group in cross-coupling reactions?
Methodological Answer:
- Electrophilic Aromatic Substitution (EAS) : The phenylsulfanyl group acts as an electron-rich directing group, enabling regioselective functionalization (e.g., bromination at the para position).
- Oxidative Coupling : Use Cu(I) catalysts in DMF at 80°C to convert –SPh to disulfide linkages, enabling dimerization or polymer synthesis .
- Competitive Pathways : Monitor byproducts (e.g., sulfoxide formation) via TLC or LC-MS when using strong oxidizers (e.g., mCPBA) .
Q. How should conflicting spectroscopic data (e.g., NMR signal overlap) be resolved?
Methodological Answer:
- Variable Temperature NMR : Resolve overlapping signals by cooling the sample (e.g., –40°C in CDCl₃) to slow conformational exchange .
- 2D NMR Techniques :
- Comparative Analysis : Cross-reference with structurally analogous compounds (e.g., 4-fluoro-2,6-disubstituted pyrimidines) to identify consistent spectral patterns .
Q. What in vitro assays are suitable for evaluating the biological activity of this compound?
Methodological Answer:
- Antimicrobial Screening :
- Enzyme Inhibition :
- Kinase Assays : Use FRET-based kits (e.g., EGFR-TK) to measure IC₅₀ values. Pre-incubate compound with ATP (1 mM) and substrate peptide (30 min, 37°C) .
- Cytotoxicity : Perform MTT assays on human cell lines (e.g., HEK293) to determine selectivity indices .
Q. How can computational modeling predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking :
- Protein Preparation : Download crystal structures (e.g., PDB ID: 1M17 for EGFR) and remove water/ligands.
- Ligand Optimization : Minimize the compound’s energy using DFT (B3LYP/6-31G*) .
- Docking Simulations : Use AutoDock Vina with a grid box centered on the ATP-binding site. Analyze binding poses for hydrogen bonds (e.g., pyrimidine N1 with Lys721) and hydrophobic contacts (e.g., chlorobenzyl with Phe723) .
- MD Simulations : Run 100 ns trajectories in GROMACS to assess complex stability (RMSD < 2.0 Å acceptable) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
